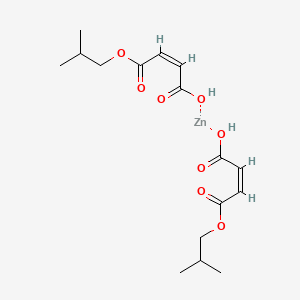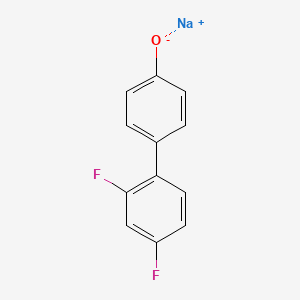
Zinc diisobutyl dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisobutyl dimaleate typically involves the reaction of maleic anhydride with isobutanol to form diisobutyl maleate, which is then reacted with zinc acetate to produce this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar steps to the laboratory synthesis but on a larger scale, with optimizations for yield and purity .
化学反应分析
Types of Reactions: Zinc diisobutyl dimaleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other zinc-containing compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while reduction could produce simpler zinc compounds .
科学研究应用
Chemistry: In chemistry, zinc diisobutyl dimaleate is used as a catalyst in various organic reactions due to its ability to facilitate the formation of complex molecules .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a model compound for studying zinc’s biological functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent .
Industry: Industrially, it is used in the production of polymers and as an additive in coatings and adhesives to enhance their properties .
作用机制
The mechanism of action of zinc diisobutyl dimaleate involves its interaction with various molecular targets, including enzymes and proteins. It can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions .
相似化合物的比较
Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis.
Zinc dibutyldithiocarbamate: Known for its role in rubber vulcanization.
Zinc acetylacetonate: Utilized in various organic synthesis reactions.
Uniqueness: Zinc diisobutyl dimaleate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a catalyst and its potential therapeutic properties set it apart from other zinc compounds .
属性
CAS 编号 |
93917-82-9 |
|---|---|
分子式 |
C16H24O8Zn |
分子量 |
409.7 g/mol |
IUPAC 名称 |
(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;zinc |
InChI |
InChI=1S/2C8H12O4.Zn/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/b2*4-3-; |
InChI 键 |
KWXDDEXWGDKIFV-FDGPNNRMSA-N |
手性 SMILES |
CC(COC(=O)/C=C\C(=O)O)C.CC(COC(=O)/C=C\C(=O)O)C.[Zn] |
规范 SMILES |
CC(C)COC(=O)C=CC(=O)O.CC(C)COC(=O)C=CC(=O)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)









